molecular formula C9H14N4O4 B2392425 3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid CAS No. 2247102-17-4

3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid

Cat. No.: B2392425
CAS No.: 2247102-17-4
M. Wt: 242.235
InChI Key: CJPMEJJIEPZKOU-UHFFFAOYSA-N
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Description

3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid is a chemical compound with a complex structure that includes an azide group, a carbamate group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the azetidine ring. One common approach is to start with azetidine-3-carboxylic acid and introduce the azide group through a diazotization reaction. The carbamate group can be introduced by reacting the azetidine derivative with (2-methylpropan-2-yl)chloroformate under appropriate conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters would be crucial to achieve efficient production.

Types of Reactions:

  • Oxidation: The azide group can be oxidized to form nitrous oxide and nitrogen gas.

  • Reduction: The azide group can be reduced to form an amine.

  • Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitrous oxide (N2O) and nitrogen gas (N2).

  • Reduction: Amines.

  • Substitution: Various substituted azetidines.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: The azide group can be used in bioconjugation techniques to label biomolecules.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The azide group can participate in click chemistry reactions, which are useful in various biological and chemical applications.

Comparison with Similar Compounds

  • 3-Azido-1-propanamine: Similar structure but lacks the carbamate group.

  • 3-Azido-D-alanine: Similar azide group but different backbone structure.

  • 6-Azido-hexanoic acid: Similar azide group but longer carbon chain.

Properties

IUPAC Name

3-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c1-8(2,3)17-7(16)13-4-9(5-13,6(14)15)11-12-10/h4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPMEJJIEPZKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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